Cas no 1005577-00-3 (methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate)

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a nitro-substituted pyrazole derivative with applications in pharmaceutical and agrochemical research. Its structure features a methyl ester group at the propanoate position, enhancing solubility and reactivity for further functionalization. The nitro group at the 3-position of the pyrazole ring contributes to its electrophilic character, making it a valuable intermediate in heterocyclic synthesis. The compound’s stability under standard conditions and well-defined reactivity profile facilitate its use in selective transformations. Its synthesis is optimized for high purity, ensuring consistency in downstream applications. This compound is particularly useful in the development of bioactive molecules and fine chemical synthesis.
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate structure
1005577-00-3 structure
商品名:methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
CAS番号:1005577-00-3
MF:C8H11N3O4
メガワット:213.191
MDL:MFCD04969787
CID:3059309
PubChem ID:17024677

methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 化学的及び物理的性質

名前と識別子

    • 2-(5-Methyl-3-nitro-pyrazol-1-yl)-propionic acid methyl ester
    • methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
    • EN300-229526
    • STK312611
    • 1005577-00-3
    • methyl2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
    • AKOS000309894
    • BBL038830
    • CS-0280701
    • AKOS015922300
    • methyl 2-(5-methyl-3-nitropyrazol-1-yl)propanoate
    • MDL: MFCD04969787
    • インチ: InChI=1S/C8H11N3O4/c1-5-4-7(11(13)14)9-10(5)6(2)8(12)15-3/h4,6H,1-3H3
    • InChIKey: ZOTXPZYWJZCYOJ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=NN1C(C)C(=O)OC)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 213.07495584Da
  • どういたいしつりょう: 213.07495584Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM483361-5g
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3 97%
5g
$779 2022-06-14
Enamine
EN300-229526-0.05g
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3 95%
0.05g
$112.0 2024-06-20
Enamine
EN300-229526-0.5g
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3 95%
0.5g
$376.0 2024-06-20
Enamine
EN300-229526-0.25g
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3 95%
0.25g
$238.0 2024-06-20
Enamine
EN300-229526-5.0g
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3 95%
5.0g
$1279.0 2024-06-20
Enamine
EN300-229526-10.0g
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3 95%
10.0g
$2274.0 2024-06-20
Enamine
EN300-229526-5g
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3
5g
$1279.0 2023-09-15
Enamine
EN300-229526-10g
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3
10g
$2274.0 2023-09-15
Chemenu
CM483361-1g
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3 97%
1g
$262 2022-06-14
Enamine
EN300-229526-1g
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
1005577-00-3
1g
$482.0 2023-09-15

methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 関連文献

methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoateに関する追加情報

Methyl 2-(5-Methyl-3-Nitro-1H-Pyrazol-1-Yl)Propanoate: A Comprehensive Overview

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, with CAS No. 1005577-00-3, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a methyl ester group, making it a versatile building block for various applications. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and reactivity, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

The methyl ester group in this compound plays a crucial role in its chemical properties. Ester groups are commonly used as protecting groups in organic synthesis, and their presence in this molecule enhances its compatibility with various reaction conditions. Recent studies have highlighted the potential of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate in the development of bioactive compounds, particularly in the context of drug discovery. Its ability to act as a precursor for more complex molecules has made it a focal point in medicinal chemistry research.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of antimicrobial agents. Researchers have explored its potential to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The nitro group attached to the pyrazole ring contributes to the compound's ability to interact with biological systems, making it a candidate for further investigation in the field of infectious diseases.

In addition to its biological applications, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has shown potential in the development of functional materials. Its structure allows for easy modification, enabling the creation of materials with tailored properties such as improved thermal stability or enhanced electrical conductivity. Recent advancements in nanotechnology have leveraged this compound's versatility to design novel materials for use in electronics and energy storage systems.

The synthesis of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate involves a series of well-established organic reactions. The process typically begins with the preparation of the pyrazole ring through condensation reactions, followed by functionalization to introduce the ester group. The optimization of these reaction conditions has been a focus of recent research efforts, with studies aiming to improve yield and reduce production costs.

From an environmental perspective, the compound's biodegradability and toxicity profile are critical considerations. Initial assessments suggest that methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate exhibits moderate biodegradability under aerobic conditions, which aligns with current sustainability goals in chemical manufacturing. However, further studies are required to fully understand its environmental impact and ensure safe handling practices.

In conclusion, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-y l)propanoate (CAS No. 1005577 - 00 - 3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, while its potential contributions to drug discovery and material science highlight its importance as a subject of ongoing research. As advancements continue to unfold, this compound is poised to play an increasingly significant role in addressing some of the most pressing challenges in modern chemistry.

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